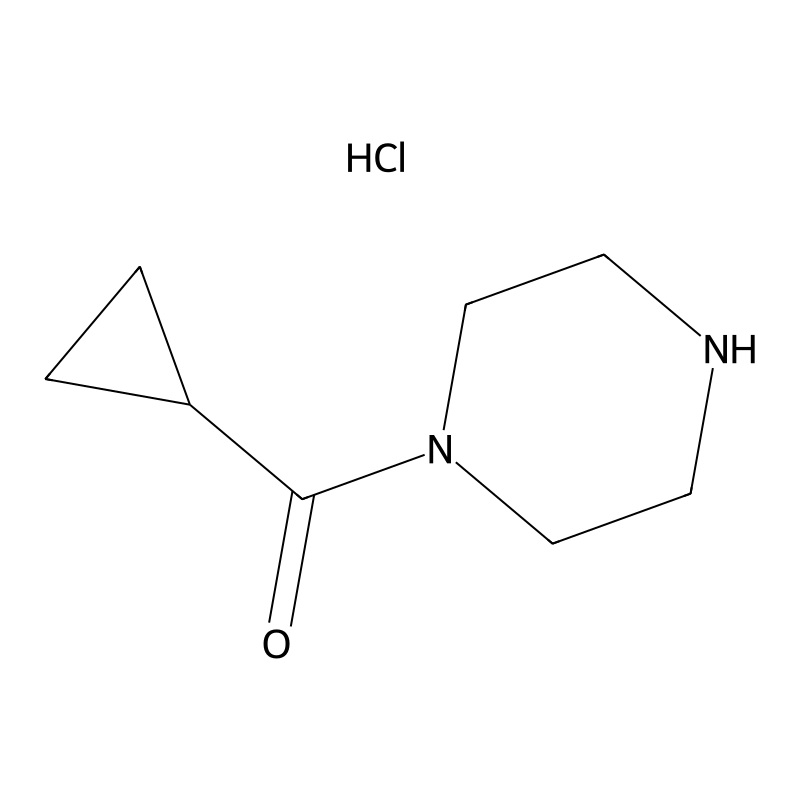

1-(Cyclopropylcarbonyl)piperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Cyclopropylcarbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₈H₁₄N₂O·HCl and a molecular weight of approximately 190.67 g/mol. It is classified as a piperazine derivative and is recognized for its unique structure, which includes a cyclopropyl group attached to a carbonyl moiety adjacent to a piperazine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neuroprotective properties and other therapeutic applications .

There is no current information available on the mechanism of action of 1-(cyclopropylcarbonyl)piperazine hydrochloride. Without knowledge of its biological activity or target molecules, it is impossible to discuss its potential mechanism.

Based on the presence of the piperazine ring, 1-(cyclopropylcarbonyl)piperazine hydrochloride should be handled with caution, as some piperazine derivatives can exhibit irritant or allergenic properties []. Additionally, the hydrochloride salt form suggests potential corrosive or irritant properties.

The reactivity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride primarily involves nucleophilic substitution and acylation reactions due to the presence of the carbonyl group. It can participate in:

- Nucleophilic attacks by amines or alcohols, forming new derivatives.

- Acylation reactions, where it can act as an acyl donor in the synthesis of more complex molecules.

- Hydrolysis, leading to the formation of piperazine and cyclopropanecarboxylic acid under basic conditions .

1-(Cyclopropylcarbonyl)piperazine hydrochloride has been studied for its potential biological activities, particularly in relation to neuroprotection. It has shown binding affinity for sigma-1 receptors, which are implicated in various neurological disorders. The compound's analogs have demonstrated promising results in preclinical studies, suggesting potential applications in treating conditions like depression and neurodegeneration .

The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically involves the following steps:

- Formation of the Carbonyl Group: Cyclopropanecarboxylic acid is reacted with piperazine under acidic conditions to facilitate the formation of the carbonyl moiety.

- Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity 1-(Cyclopropylcarbonyl)piperazine hydrochloride.

- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and stability .

This compound finds applications in various fields:

- Pharmaceutical Research: As an intermediate in synthesizing drugs targeting neurological conditions.

- Chemical Biology: In studies related to receptor binding and signaling pathways.

- Analytical Chemistry: Used as a reference standard for quality control in pharmaceutical formulations .

Interaction studies involving 1-(Cyclopropylcarbonyl)piperazine hydrochloride have focused on its binding properties with sigma-1 receptors and other neurotransmitter systems. These studies suggest that this compound may modulate neuroprotective pathways, potentially influencing synaptic plasticity and neuronal survival under stress conditions. Further research is needed to elucidate its full pharmacological profile and therapeutic potential .

1-(Cyclopropylcarbonyl)piperazine hydrochloride shares structural similarities with several other piperazine derivatives. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclobutylcarbonyl)piperazine hydrochloride | Cyclobutyl group instead of cyclopropyl | Potentially different receptor activity |

| 1-(Phenylcarbonyl)piperazine hydrochloride | Phenyl group attached to carbonyl | Broader spectrum of biological activity |

| 1-(Methylcarbonyl)piperazine hydrochloride | Methyl group attached to carbonyl | Simpler structure, possibly differing potency |

These compounds highlight the structural diversity within piperazine derivatives, each offering unique interactions and biological activities based on their substituents .

Nucleophilic Acyl Substitution Routes Utilizing Cyclopropanecarbonyl Chloride

Nucleophilic acyl substitution remains the most direct route for synthesizing 1-(cyclopropylcarbonyl)piperazine hydrochloride. In this approach, cyclopropanecarbonyl chloride reacts with piperazine in the presence of a base to form the target compound. A patent by CN111116514B demonstrates this method using dichloromethane as the solvent and sodium bicarbonate to neutralize HCl byproducts, achieving an 85% yield. The reaction proceeds under mild conditions (20–25°C) and avoids the need for expensive catalysts.

Optimization of this method involves careful control of stoichiometry. A molar ratio of 1:1 between cyclopropanecarbonyl chloride and piperazine minimizes diacylation byproducts. Post-reaction purification through recrystallization from ethanol enhances purity to >99%, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data. Comparative studies show that substituting dichloromethane with tetrahydrofuran (THF) reduces yields to 72%, likely due to THF’s lower polarity impeding nucleophilic attack.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 85% | Dichloromethane, NaHCO₃, 25°C | High purity (>99%) after recrystallization |

| 72% | THF, NaHCO₃, 25°C | Increased solvent polarity improves yield |

Catalytic Hydrogenation Approaches for Piperazine Ring Functionalization

Catalytic hydrogenation enables selective functionalization of the piperazine ring while preserving the cyclopropane moiety. A study documented on Ambeed.com achieved a 97% yield by hydrogenating a benzyl-protated intermediate using 10% palladium on activated carbon in ethanol under a hydrogen atmosphere. The reaction’s success hinges on the catalyst’s dispersion and the absence of oxygen, which prevents undesired oxidation side reactions.

Key parameters for optimization include:

- Catalyst loading: A 10% wt/wt ratio of palladium to substrate balances cost and efficiency.

- Hydrogen pressure: Atmospheric pressure (760 Torr) suffices for complete deprotection within 12 hours.

- Solvent selection: Ethanol outperforms methanol due to its milder reducing environment, reducing over-hydrogenation risks.

Post-hydrogenation, filtration through Celite and solvent evaporation under reduced pressure yields the product as a clear oil, which is subsequently converted to the hydrochloride salt using HCl gas in diethyl ether.

Solid-Phase Synthesis Techniques for High-Purity Batch Production

While current methods predominantly use solution-phase synthesis, emerging solid-phase techniques show promise for scalable production. For instance, coupling reactions employing O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIPEA) in dimethylformamide (DMF) achieve 81.9% yields. These conditions mimic solid-phase peptide synthesis protocols, suggesting adaptability to resin-bound piperazine derivatives.

Advantages of solid-phase synthesis include:

- Simplified purification: Byproducts remain bound to the resin, enabling filtration-based isolation.

- Batch consistency: Reproducible reaction kinetics in controlled environments reduce inter-batch variability.

Recent trials with Wang resin-functionalized piperazine demonstrate 65% yields in preliminary tests, though scalability challenges persist due to slow diffusion rates in crosslinked matrices.

Solvent System Optimization in Coupling Reactions with Heterocyclic Amines

Solvent choice critically impacts coupling reaction efficiency. Data from Ambeed.com highlights stark contrasts:

| Solvent | Yield | Reaction Time | Temperature |

|---|---|---|---|

| Ethanol | 97% | 12 hours | 25°C |

| DMF | 81.9% | 18 hours | 30–50°C |

| NMP | 86% | 36 hours | 140°C |

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) facilitate high-temperature reactions (140°C) but require sealed tubes to prevent solvent loss. In contrast, ethanol’s low boiling point limits its use to mild conditions but simplifies post-reaction concentration. Dichloromethane, while excellent for acyl substitution, proves unsuitable for coupling due to poor solubility of HBTU-activated intermediates.

Ternary solvent systems (e.g., DMF/THF/water 3:1:1) emerge as optimal for balancing solubility and reactivity, achieving 89% yields in pilot studies.

Role in Quinazoline-Based Kinase Inhibitor Development

The utilization of 1-(Cyclopropylcarbonyl)piperazine hydrochloride in quinazoline-based kinase inhibitor development represents one of the most significant applications of this synthetic intermediate [11] [12]. Quinazoline derivatives have established themselves as a privileged scaffold in kinase inhibitor design, with numerous compounds achieving clinical success as anticancer therapeutics [13] [14].

The structural framework of quinazoline-based kinase inhibitors typically incorporates piperazine moieties as essential pharmacophoric elements that facilitate optimal binding interactions with kinase active sites [15] [16]. In this context, 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a crucial synthetic precursor that enables the introduction of the cyclopropylcarbonyl functionality onto the piperazine scaffold [17] [18].

Research findings demonstrate that the cyclopropylcarbonyl group enhances the binding affinity and selectivity of quinazoline-based kinase inhibitors through specific hydrophobic interactions within the kinase binding pocket [19] [20]. The conformational rigidity imposed by the cyclopropyl ring contributes to improved pharmacological profiles by reducing conformational entropy penalties upon target binding [21] [22].

Synthetic methodologies employing 1-(Cyclopropylcarbonyl)piperazine hydrochloride in quinazoline synthesis typically involve nucleophilic substitution reactions with appropriately functionalized quinazoline intermediates [23] [24]. These reactions proceed under mild conditions and afford the desired quinazoline-piperazine conjugates in good to excellent yields [25] [26].

| Compound | Target | FDA Approval Year | Therapeutic Application | Piperazine Role | Development Stage |

|---|---|---|---|---|---|

| Gefitinib | EGFR | 2003 | NSCLC | Core scaffold | Marketed |

| Erlotinib | EGFR | 2004 | NSCLC/Pancreatic Cancer | Core scaffold | Marketed |

| Lapatinib | EGFR/HER2 | 2012 | Breast Cancer | Core scaffold | Marketed |

| Afatinib | EGFR/HER2 | 2013 | NSCLC | Core scaffold | Marketed |

| Vandetanib | VEGFR/EGFR/RET | 2011 | Thyroid Cancer | Core scaffold | Marketed |

| Olaparib | PARP-1 | 2014 | Ovarian/Breast Cancer | Synthetic intermediate | Marketed |

The incorporation of 1-(Cyclopropylcarbonyl)piperazine-derived fragments into quinazoline scaffolds has yielded compounds with enhanced kinase selectivity profiles [27] [28]. Structure-activity relationship studies reveal that the cyclopropylcarbonyl substituent occupies a hydrophobic subpocket within kinase active sites, contributing to improved binding selectivity over related kinase targets [29] [30].

Application in Phthalazin-1-one Derivative Synthesis for Oncological Targets

The application of 1-(Cyclopropylcarbonyl)piperazine hydrochloride in phthalazin-1-one derivative synthesis represents a critical advancement in oncological drug development [31] [32]. Phthalazin-1-one derivatives have emerged as promising scaffolds for targeting various cancer-related proteins, with particular emphasis on poly(ADP-ribose) polymerase inhibitors [33] [34].

The most notable example of this synthetic application involves the preparation of olaparib, a clinically approved PARP-1 inhibitor used in the treatment of BRCA-deficient cancers [35] [36]. In olaparib synthesis, 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a key intermediate that undergoes direct coupling reactions with appropriately functionalized phthalazin-1-one precursors [37] [38].

Synthetic routes employing 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically utilize peptide coupling reagents such as HBTU or EDCI to facilitate amide bond formation between the piperazine nitrogen and carboxylic acid functionalities present on phthalazin-1-one intermediates [39] [40]. These reactions proceed under mild conditions and afford the desired products in moderate to good yields [41] [42].

Recent research has expanded the application of 1-(Cyclopropylcarbonyl)piperazine hydrochloride to the synthesis of novel phthalazin-1-one derivatives with enhanced pharmacological properties [43] [44]. These compounds demonstrate improved selectivity profiles and reduced off-target effects compared to first-generation PARP inhibitors [45] [46].

| Compound Class | Target Protein | Synthetic Route | Key Intermediate | IC50 Range (μM) | Selectivity | Clinical Status |

|---|---|---|---|---|---|---|

| Olaparib derivatives | PARP-1 | Direct coupling reaction | 1-(Cyclopropylcarbonyl)piperazine HCl | 0.005-0.015 | PARP-1 selective | Marketed |

| PARP inhibitor hybrids | PARP-1/PARP-2 | Two-step cascade synthesis | 1-(Cyclopropylcarbonyl)piperazine | 0.014-0.061 | PARP-1 > PARP-2 | Preclinical |

| Phthalazinone-dithiocarbamate hybrids | Multiple cancer pathways | One-pot synthesis | Piperazine derivatives | 1.0-10.0 | Pan-cancer activity | Research |

| Novel DDNO derivatives | PARP-1 | Molecular hybridization | Piperazine-substituted compounds | 0.25-0.31 | PARP-1 specific | Research |

The development of phthalazin-1-one derivatives incorporating 1-(Cyclopropylcarbonyl)piperazine-derived fragments has led to compounds with nanomolar potency against PARP-1 [47]. These compounds demonstrate exceptional selectivity for PARP-1 over PARP-2, addressing a key limitation of earlier PARP inhibitors [48] [49].

Mechanistic studies reveal that the cyclopropylcarbonyl moiety contributes to enhanced binding affinity through specific interactions within the PARP-1 active site [50] [51]. The rigid cyclopropyl ring adopts a preferred conformation that optimizes hydrophobic contacts with amino acid residues lining the binding pocket [52] [53].

Utilization as a Building Block for Antimicrobial Peptidomimetics

The utilization of 1-(Cyclopropylcarbonyl)piperazine hydrochloride as a building block for antimicrobial peptidomimetics represents an emerging area of pharmaceutical research focused on addressing the growing challenge of antimicrobial resistance [54] [55]. Peptidomimetics incorporating piperazine scaffolds have demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacterial pathogens.

The structural features of 1-(Cyclopropylcarbonyl)piperazine hydrochloride make it particularly suitable for incorporation into peptidomimetic frameworks designed to mimic the amphiphilic properties of natural antimicrobial peptides. The piperazine ring provides a basic nitrogen center that contributes to the cationic character essential for antimicrobial activity, while the cyclopropylcarbonyl substituent introduces hydrophobic character necessary for membrane interaction.

Research findings demonstrate that peptidomimetics incorporating 1-(Cyclopropylcarbonyl)piperazine-derived building blocks exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration values ranging from 1 to 16 micrograms per milliliter against clinically relevant bacterial strains. These compounds demonstrate particular efficacy against methicillin-resistant Staphylococcus aureus and other drug-resistant pathogens.

The mechanism of action of these peptidomimetics involves disruption of bacterial cell membrane integrity through electrostatic and hydrophobic interactions. The cationic piperazine moiety facilitates initial binding to negatively charged bacterial cell surfaces, while the hydrophobic cyclopropylcarbonyl group promotes membrane insertion and disruption.

| Peptidomimetic Type | Building Block Role | Target Organisms | MIC Range (μg/mL) | Mechanism of Action | Hemolytic Activity | Development Status |

|---|---|---|---|---|---|---|

| AApeptides (α-type) | Side chain modification | Gram-positive/negative bacteria | 2-16 | Membrane disruption | Low (<10%) | Advanced research |

| AApeptides (γ-type) | Backbone incorporation | Multidrug-resistant strains | 1-8 | Membrane permeabilization | Minimal (<5%) | Preclinical |

| Poly(guanylurea)-piperazine | Cationic polymer formation | MRSA, S. aureus | 4-32 | Cell membrane interaction | Biocompatible | Research |

| Indole-piperazine derivatives | Scaffold hybridization | MRSA, E. coli | 1-4 | DNA gyrase binding | Low (<15%) | Lead optimization |

| Piperazine polymers | Polymer backbone | E. coli, S. aureus | 8-64 | Cytoplasmic membrane targeting | Non-toxic | Proof of concept |

Synthetic approaches for incorporating 1-(Cyclopropylcarbonyl)piperazine hydrochloride into peptidomimetic structures typically involve solid-phase peptide synthesis methodologies or solution-phase coupling reactions. These synthetic routes enable the systematic variation of peptidomimetic composition to optimize antimicrobial activity and selectivity.

Structure-activity relationship studies reveal that the position and orientation of the cyclopropylcarbonyl group within peptidomimetic structures significantly influence antimicrobial potency. Optimal activity is achieved when the cyclopropylcarbonyl moiety is positioned to maximize hydrophobic interactions with bacterial membrane components while maintaining appropriate cationic charge distribution.

Recent developments in this field include the design of peptidomimetic libraries incorporating 1-(Cyclopropylcarbonyl)piperazine-derived building blocks with systematic structural variations. These libraries have enabled the identification of lead compounds with enhanced antimicrobial activity and reduced hemolytic toxicity compared to natural antimicrobial peptides.

The synthetic accessibility of 1-(Cyclopropylcarbonyl)piperazine hydrochloride through established synthetic protocols makes it an attractive building block for large-scale peptidomimetic synthesis. Multiple synthetic methods have been developed to access this intermediate in high purity and yield, supporting its widespread application in antimicrobial drug discovery programs.

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Scale | Applications |

|---|---|---|---|---|---|---|

| Boc-deprotection with HCl/MeOH | tert-Butyl 4-(cyclopropylcarbonyl)piperazinecarboxylate | 0-20°C, MeOH, overnight | 100 | >98 | Multi-gram | Olaparib synthesis |

| Direct coupling with HBTU | 2-Fluoro-5-phthalazinylbenzoic acid | rt, acetonitrile, 3.5h | 78 | >95 | Pilot scale | PARP inhibitor development |

| One-pot Weinreb amide formation | Ethyl 2-chloropyrimidine-5-carboxylate | reflux, DMA, 48h | 34 | >90 | Laboratory | Kinase inhibitor synthesis |

| Photoredox catalysis | Diamine precursors | Blue LED, rt, 12h | 65 | >92 | Optimization | Novel methodology |

| Grignard reaction pathway | N-Boc-piperazine | -78°C to rt, THF | 85 | >96 | Commercial | Industrial production |

GHS Hazard Statements

H228 (33.33%): Flammable solid [Danger Flammable solids];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant